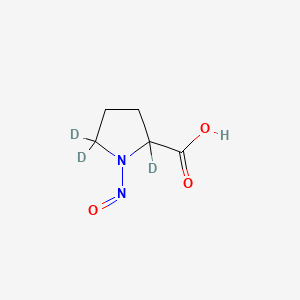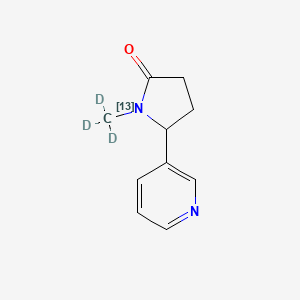
N-Nitroso-D,L-proline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-D,L-proline-d3 is a deuterium-labeled analog of N-Nitroso-D,L-proline. It is a nitrosoamino acid with the chemical formula C₅H₅D₃N₂O₃ and a molecular weight of 147.15 g/mol . This compound is often used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which improves the accuracy of mass spectrometry and liquid chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-D,L-proline-d3 typically involves the nitrosation of D,L-proline with nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-D,L-proline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction can produce amines .
Scientific Research Applications
N-Nitroso-D,L-proline-d3 has several applications in scientific research:
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of drugs.
Industry: Applied in quality control processes to detect and quantify nitrosamine impurities in pharmaceutical products
Mechanism of Action
The mechanism of action of N-Nitroso-D,L-proline-d3 involves its interaction with biological molecules. It can form nitric oxide and reactive oxygen species under certain conditions, leading to DNA strand cleavage and mutagenesis . The compound’s effects are mediated through its interaction with molecular targets such as DNA and proteins, which can result in various biochemical and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosoproline: A non-deuterated analog of N-Nitroso-D,L-proline-d3.
N-Nitrosomorpholine: Another nitroso compound with similar properties.
N-Nitrosopyrrolidine: Structurally related but with different biological activities.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. This makes it particularly valuable in research settings where precise quantification is essential .
Properties
IUPAC Name |
2,5,5-trideuterio-1-nitrosopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/i3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-FBYXXYQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(N1N=O)([2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)





![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)


